4-Chloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
4-Chloro-4'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18ClNO and its molecular weight is 299.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Transformations and Safety
Chlorination Transformation Characteristics
Benzophenone derivatives undergo transformation during chlorination disinfection treatments, a process relevant for water treatment. Studies on benzophenone-4 (BP-4), a related compound, have shown that chlorination in the presence of iodide ions leads to the formation of halogenated by-products. These transformations are crucial for understanding the environmental fate and potential toxicity of such compounds in water treatment processes (Yang et al., 2017).
Photoinduced Reactions
The photoinduced direct pyridination of C(sp3)–H bonds using benzophenone and related compounds demonstrates their utility in organic synthesis. Such reactions proceed under mild conditions and have implications for constructing biologically active molecules, highlighting the versatility of benzophenone derivatives in facilitating complex chemical transformations (Hoshikawa & Inoue, 2013).
Oxidation and Degradation Studies
Electrochemical studies have shown that benzophenone derivatives can be oxidized to form various by-products, such as phenoxy radicals and quinones. These studies are essential for wastewater treatment applications, where understanding the degradation pathways of pollutants is crucial for developing effective treatment strategies (Rodrigo et al., 2001).
Chemical Synthesis and Reactivity
Carboxylation Reactions
The electrochemical reduction and carboxylation of halobenzophenones illustrate the potential of benzophenone derivatives in synthetic chemistry. These processes allow for the selective introduction of carboxyl groups into aromatic compounds, facilitating the synthesis of complex organic molecules (Isse et al., 2002).
Advanced Organic Synthesis Applications
Benzophenone derivatives are used in a variety of advanced organic synthesis applications, including the construction of complex molecular structures. The synthesis and structural characterization of new pyrrole derivatives incorporating 4-chlorophenyl groups demonstrate the utility of benzophenone derivatives in accessing novel chemical entities with potential applications in materials science and pharmaceuticals (Louroubi et al., 2019).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCXXQWYALMYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582969 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742085-16-1 | |
Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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